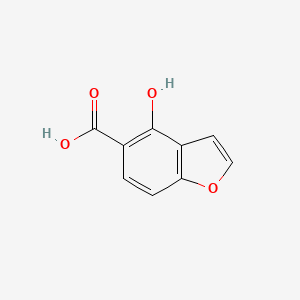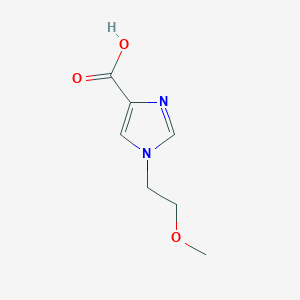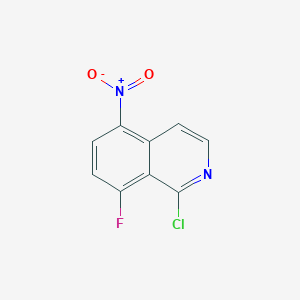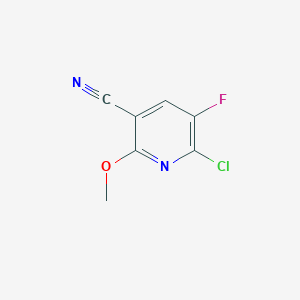![molecular formula C10H17Cl2N3O B1431925 [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride CAS No. 1158607-78-3](/img/structure/B1431925.png)
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride
描述
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride, also known as Memantine, is a medication used for the treatment of Alzheimer's disease. It belongs to the class of drugs known as NMDA receptor antagonists. Memantine is a synthetic organic compound that was first synthesized in the late 1960s. Since then, it has been extensively studied for its therapeutic properties.
作用机制
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride works by blocking the NMDA receptors in the brain, which are involved in the regulation of synaptic plasticity and memory formation. By blocking these receptors, [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride helps to reduce the excessive activation of glutamate, which can lead to neuronal damage and cell death.
生化和生理效应
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride has also been shown to reduce the levels of oxidative stress and inflammation in the brain, which can contribute to the development of neurodegenerative diseases.
实验室实验的优点和局限性
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, there are also some limitations to its use. [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride can be toxic at high concentrations, and its effects can be difficult to quantify in some experimental systems.
未来方向
There are a number of future directions for research on [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride. One area of interest is the development of new and more effective NMDA receptor antagonists for the treatment of neurological disorders. Another area of interest is the investigation of the potential therapeutic effects of [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride in other diseases, such as multiple sclerosis and traumatic brain injury. Finally, there is also a need for further research into the long-term effects of [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride on the brain and its potential for use in combination with other drugs.
科学研究应用
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride has been extensively studied for its therapeutic potential in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects, which may help to slow down the progression of these diseases.
属性
IUPAC Name |
(2-morpholin-4-ylpyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13;;/h1-3H,4-8,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTZFMRGXMKMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



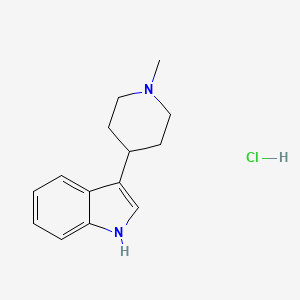
![1-Oxa-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B1431847.png)
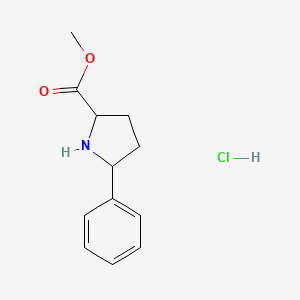
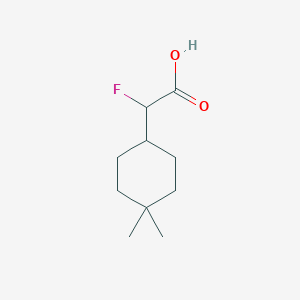
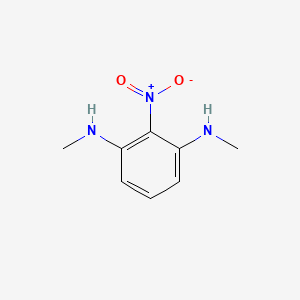
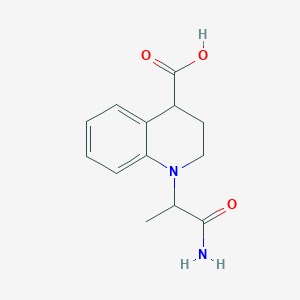
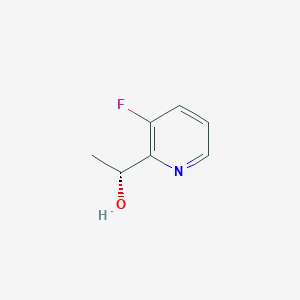
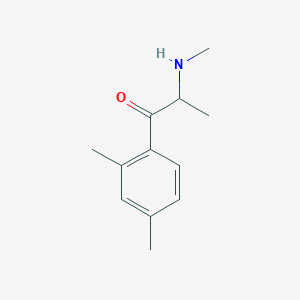
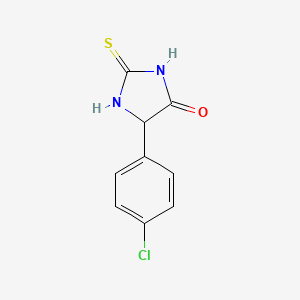
![2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1431859.png)
